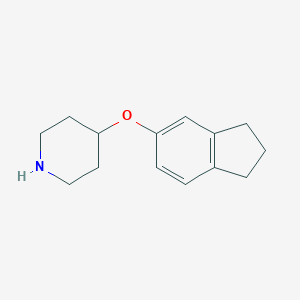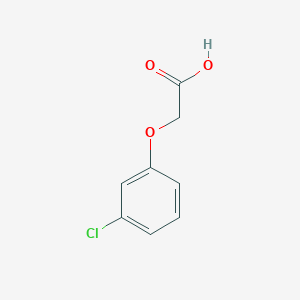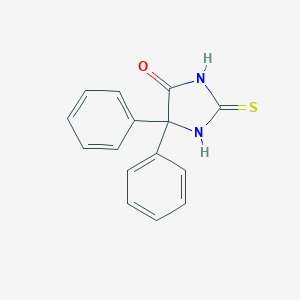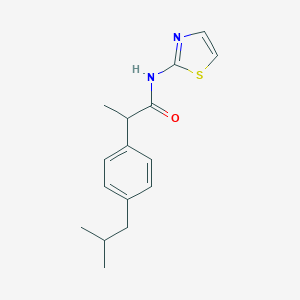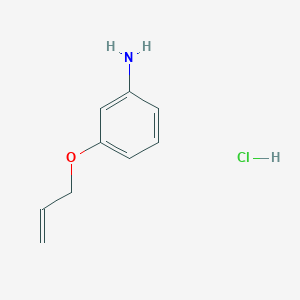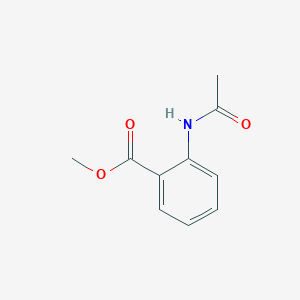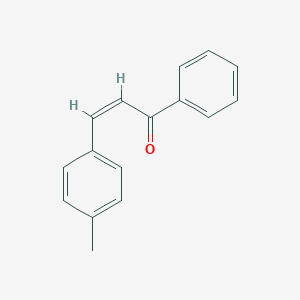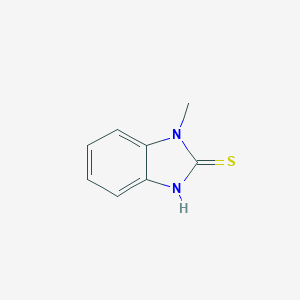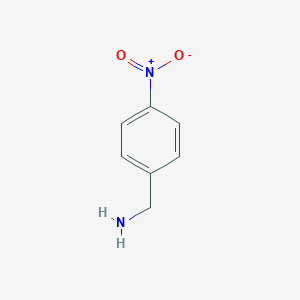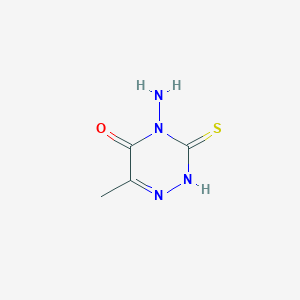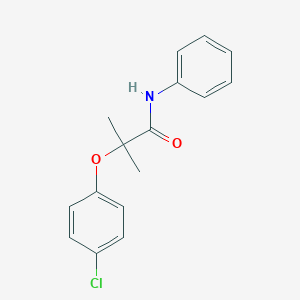
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic effects on various diseases.
Wirkmechanismus
The exact mechanism of action of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol in the blood. It also increases the levels of high-density lipoprotein (HDL) cholesterol. It has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its effects on various diseases have been well documented. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has potential side effects, such as hepatotoxicity and nephrotoxicity, which need to be taken into consideration when designing experiments.
Zukünftige Richtungen
For the study of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, include investigating its potential therapeutic effects, studying its mechanism of action in more detail, synthesizing new analogs, and investigating potential side effects.
Synthesemethoden
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, can be synthesized by reacting 4-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product, 2-(4-chlorophenoxy)-2-methylpropanamide, is then reacted with phenylmagnesium bromide to yield propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating cardiovascular diseases, liver diseases, and neurological disorders.
Eigenschaften
CAS-Nummer |
93010-95-8 |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChI-Schlüssel |
NHMFUFPALSQBLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




